Tocrifluor T1117

描述

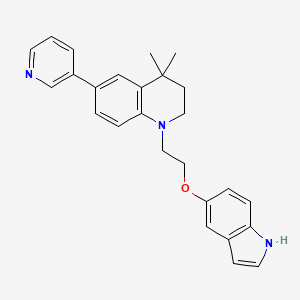

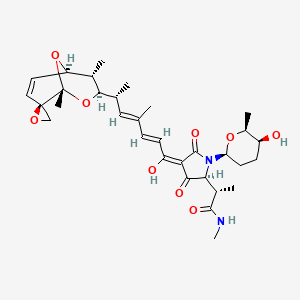

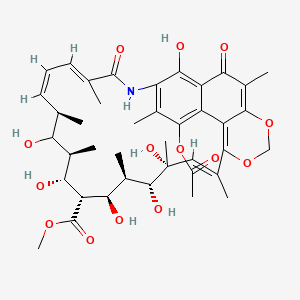

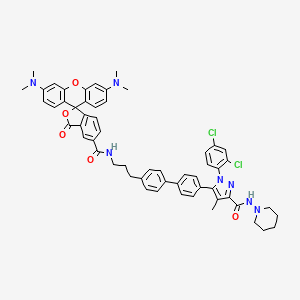

Tocrifluor T1117 is a fluorescent form of AM 251 . AM 251 is conjugated with 5-carboxytetramethylrhodamine (5-TAMRA) that fluoresces at 543 nm excitation (590 nm emission) . It displays GPR55 binding activity .

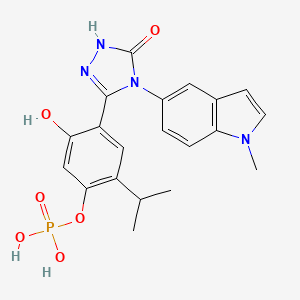

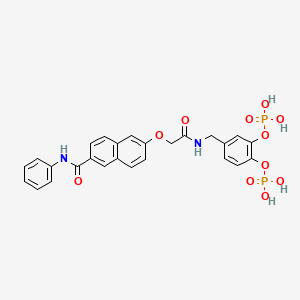

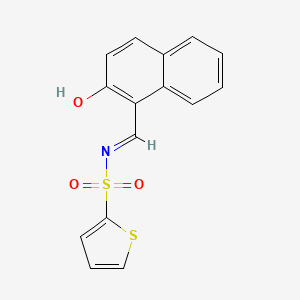

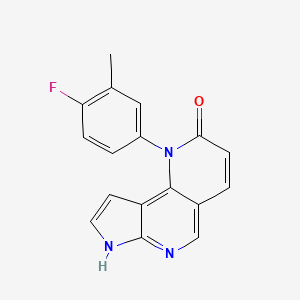

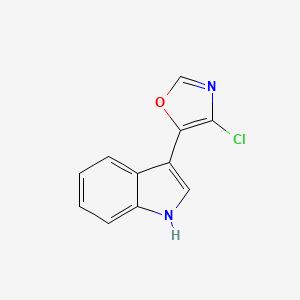

Molecular Structure Analysis

The molecular structure of Tocrifluor T1117 is represented by the formula C56H53Cl2N7O5 . The InChI key is RNAPRXIZPJDYPH-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

Tocrifluor T1117 has a molecular weight of 974.97 . It is soluble up to 10 mM in DMSO .

科学研究应用

Fluorescent Cannabinoid Ligand

Tocrifluor T1117 is a fluorescent form of AM 251, which is conjugated with 5-carboxytetramethylrhodamine (5-TAMRA). It fluoresces at an excitation wavelength of 543 nm and an emission wavelength of 590 nm . This property makes it an excellent tool for fluorescence microscopy and confocal microscopy, allowing researchers to visualize the binding and distribution of cannabinoid receptors in biological specimens.

GPR55 Binding Activity

The compound displays binding activity to GPR55, a receptor that has been identified as a putative cannabinoid receptor due to its similar amino acid sequence in the binding region . This activity is significant for studying the role of cannabinoids in various physiological processes, including those related to the cardiovascular system.

TR-FRET Assays

Tocrifluor T1117’s wavelengths are compatible with use as an acceptor dye in Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays. This application is particularly useful in high-throughput screening for drug discovery, where it can be paired with the CoraFluor™ 1 TR-FRET donor .

Cellular Localization of Cannabinoid Receptors

Research has shown that Tocrifluor T1117 is a powerful tool for identifying the cellular location of cannabinoid receptors, including GPR55 . This application is crucial for understanding the complex role of cannabinoids in the cardiovascular system and other biological functions.

Vascular and Smooth Muscle Research

Tocrifluor T1117 has been used in studies to reveal the heterogeneous distribution of adrenoceptors and ‘cannabinoid-like’ receptors in small arteries . This is important for cardiovascular research, particularly in understanding vasodilation and vasoconstriction mechanisms.

Neurotransmitter Release Inhibition

CB1 receptors, to which Tocrifluor T1117 binds, are primarily found in the terminals of central and peripheral neurons, where they mediate inhibition of neurotransmitter release . This application is vital for research into the modulation of synaptic transmission and potential therapeutic targets for neurological disorders.

Immune Cell Modulation

Tocrifluor T1117 can also bind to non-neuronal cells, including immune cells that express cannabinoid receptors . This opens up avenues for research into the immunomodulatory effects of cannabinoids and their potential therapeutic applications.

Pharmacological Studies

Due to its stable fluorescent properties and non-toxic nature, Tocrifluor T1117 is suitable for long-term pharmacological studies, where it can help in understanding the pharmacodynamics and pharmacokinetics of cannabinoid receptor ligands .

作用机制

Target of Action

Tocrifluor T1117 is a fluorescent form of the cannabinoid CB1 receptor antagonist AM251 . It is a selective fluorescent GPR55 ligand . The primary targets of Tocrifluor T1117 are the cannabinoid receptors, including GPR55 . These receptors are part of the endocannabinoid system, which plays a crucial role in regulating a variety of physiological processes including pain sensation, mood, and memory .

Mode of Action

Tocrifluor T1117 interacts with its targets by binding to the cannabinoid receptors, including GPR55 . This interaction allows Tocrifluor T1117 to act as a potent tool for identifying the cellular location of cannabinoid receptors .

Biochemical Pathways

The interaction of Tocrifluor T1117 with cannabinoid receptors affects the endocannabinoid system’s biochemical pathways . This system is involved in various physiological processes.

Pharmacokinetics

It is known that tocrifluor t1117 is soluble in dmso , which suggests that it could be administered in a suitable vehicle for in vivo studies.

Result of Action

The binding of Tocrifluor T1117 to cannabinoid receptors allows for the identification of the cellular location of these receptors . This can provide valuable information about the role of the endocannabinoid system in various physiological processes .

Action Environment

The action, efficacy, and stability of Tocrifluor T1117 can be influenced by various environmental factors. For instance, Tocrifluor T1117 is very stable under confocal laser excitation . Additionally, the compound’s fluorescent properties make it ideally suited for analyzing its binding in unfixed, thick biological specimens, such as blood vessels .

安全和危害

未来方向

属性

IUPAC Name |

5-[4-[4-[3-[[3',6'-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl]amino]propyl]phenyl]phenyl]-1-(2,4-dichlorophenyl)-4-methyl-N-piperidin-1-ylpyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H53Cl2N7O5/c1-34-51(54(67)61-64-28-7-6-8-29-64)60-65(48-26-20-40(57)31-47(48)58)52(34)38-17-15-37(16-18-38)36-13-11-35(12-14-36)10-9-27-59-53(66)39-19-23-44-43(30-39)55(68)70-56(44)45-24-21-41(62(2)3)32-49(45)69-50-33-42(63(4)5)22-25-46(50)56/h11-26,30-33H,6-10,27-29H2,1-5H3,(H,59,66)(H,61,67) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNAPRXIZPJDYPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C(=O)NN2CCCCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)C5=CC=C(C=C5)CCCNC(=O)C6=CC7=C(C=C6)C8(C9=C(C=C(C=C9)N(C)C)OC1=C8C=CC(=C1)N(C)C)OC7=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H53Cl2N7O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201098325 | |

| Record name | 5-[4′-[3-[[[3′,6′-Bis(dimethylamino)-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-5-yl]carbonyl]amino]propyl][1,1′-biphenyl]-4-yl]-1-(2,4-dichlorophenyl)-4-methyl-N-1-piperidinyl-1H-pyrazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201098325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

975.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tocrifluor T1117 | |

CAS RN |

1186195-59-4 | |

| Record name | 5-[4′-[3-[[[3′,6′-Bis(dimethylamino)-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-5-yl]carbonyl]amino]propyl][1,1′-biphenyl]-4-yl]-1-(2,4-dichlorophenyl)-4-methyl-N-1-piperidinyl-1H-pyrazole-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1186195-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[4′-[3-[[[3′,6′-Bis(dimethylamino)-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-5-yl]carbonyl]amino]propyl][1,1′-biphenyl]-4-yl]-1-(2,4-dichlorophenyl)-4-methyl-N-1-piperidinyl-1H-pyrazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201098325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[6-Amino-9-methyl-8-(triazol-2-yl)purin-2-yl]butan-2-one](/img/structure/B611020.png)

![N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine](/img/structure/B611022.png)